2-[2-(2-Aminopropanoylamino)propanoylamino]acetic acid
Description
2-[2-(2-Aminopropanoylamino)propanoylamino]acetic acid (CAS: 927-21-9) is a tripeptide-like compound with the molecular formula C₇H₁₃N₃O₄ and a molecular weight of 203.20 g/mol . Its structure consists of two consecutive amide linkages between aminopropanoyl groups, terminating in an acetic acid moiety.
Properties
CAS No. |
171738-82-2 |
|---|---|
Molecular Formula |
C8H15N3O4 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-[2-(2-aminopropanoylamino)propanoylamino]acetic acid |
InChI |
InChI=1S/C8H15N3O4/c1-4(9)7(14)11-5(2)8(15)10-3-6(12)13/h4-5H,3,9H2,1-2H3,(H,10,15)(H,11,14)(H,12,13) |
InChI Key |
RLMISHABBKUNFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NCC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Peptide Bond Formation via Acid-Catalyzed Condensation
A key synthetic route involves the acid-catalyzed condensation of glyoxylic acid or its esters with carboxamides , which can be adapted to form bis-aminoacyl derivatives related to the target compound. According to a detailed study by ACS Omega (2021), the preparation of bis(propanoylamino)acetic acid derivatives involves refluxing mixtures of amides and glyoxylic acid esters in toluene with catalytic amounts of p-toluenesulfonic acid (PTSA) or iodine (I2) as catalysts. This method yields the desired bis-aminoacyl products in good purity after filtration and washing steps.
-
- Reflux in toluene (15 mL) under Dean-Stark apparatus to remove water.
- Catalysts: PTSA or I2.
- Reaction time: 18–20 hours at room temperature after reflux.
- Purification by filtration and washing with diethyl ether or isopropyl alcohol.
Example Table of Related Compounds Synthesized by This Method:
| Compound Name | Amide Used | Catalyst | Solvent | Yield & Purity Notes |
|---|---|---|---|---|
| Bis(propanoylamino)acetic acid (related) | Propionamide | PTSA/I2 | Toluene | White/pale brown needle-like crystals |
| Bis(acetylamino)acetic acid | Acetamide | PTSA/I2 | Toluene | High purity, filtered and washed |
| Ethyl Bis(propanoylamino)acetate (ester) | Propionamide | PTSA/I2 | Toluene | Precipitate isolated after room temp hold |
This approach is adaptable to the synthesis of the target compound by selecting appropriate amide precursors and controlling reaction conditions.
Resolution and Purification via Salt Formation
From patent literature on related amino acid derivatives, resolution of stereoisomers and purification can be achieved by forming salts with chiral acids such as L-(+)-tartaric acid, followed by acid-base treatment to isolate the desired stereoisomeric amino acid or peptide.
This approach ensures high stereochemical purity, which is critical for bioactive peptides.
Data Table Summarizing Preparation Methods
Research Discoveries and Insights
- The acid-catalyzed condensation method is efficient for synthesizing bis-aminoacyl derivatives and can be adapted to prepare the target compound with appropriate amide substrates.
- Peptide coupling remains a gold standard for assembling multi-amino acid chains with control over sequence and stereochemistry.
- Salt formation with chiral acids is a valuable purification step to enhance enantiomeric purity, important for biological activity.
- The catalytic systems (PTSA or iodine) used in condensation reactions influence yield and purity, with iodine catalysis sometimes requiring additional washing steps to remove side products.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Aminopropanoylamino)propanoylamino]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, under mild conditions.
Substitution: Halogens or alkylating agents, under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[2-(2-Aminopropanoylamino)propanoylamino]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various biochemical products and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(2-Aminopropanoylamino)propanoylamino]acetic acid involves its interaction with specific molecular targets and pathways. It may act as a substrate for enzymes, influencing metabolic processes and biochemical reactions. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with six structurally related molecules, highlighting key differences in functional groups, molecular formulas, and physicochemical properties:
Solubility and Pharmacokinetics
- The target compound’s high polarity suggests superior aqueous solubility compared to 2-Butyrylaminopropionic acid and Stepronin, which have lipophilic groups (butyryl, thiophene) .
- However, its lack of aromatic or protective groups (e.g., BOC in BOC-TYR-D-ALA-GLY-OH) may limit membrane permeability and oral bioavailability .
Biological Activity
2-[2-(2-Aminopropanoylamino)propanoylamino]acetic acid, also known as a derivative of amino acids, has garnered attention for its potential biological activities. This compound is structurally related to amino acids and may exhibit various pharmacological effects, including anti-cancer, anti-inflammatory, and antibacterial properties. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Activity
Research indicates that compounds with similar structures to this compound may possess anticancer properties. A study highlighted that amino acid derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives that resemble this compound have shown efficacy in targeting multiple myeloma cells by modulating pathways involved in cell survival and apoptosis .
Immunomodulatory Effects
Amino acid derivatives have been studied for their immunomodulatory effects. Certain compounds have been shown to enhance immune responses or modulate inflammatory pathways, which could be beneficial in treating autoimmune diseases or enhancing vaccine efficacy. The immunomodulatory potential of this compound warrants further investigation.
Case Studies
- Multiple Myeloma Treatment : A patent describes methods for treating multiple myeloma using compounds similar to this compound. These compounds demonstrated significant inhibition of tumor growth in preclinical models .
- Biofilm Inhibition : In vitro studies showed that acetic acid could inhibit the growth of biofilm-forming pathogens at concentrations as low as 0.5% . This suggests that related compounds may also exhibit similar antibacterial properties.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
